
Propane-1,2,3-triamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triamine trihydrochloride is a chemical compound with the molecular formula C3H15Cl3N3. It is a triamine derivative, meaning it contains three amine groups (-NH2) attached to a propane backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,2,3-triamine trihydrochloride can be synthesized through the reaction of propane-1,2,3-triamine with hydrochloric acid. The reaction typically involves dissolving propane-1,2,3-triamine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the formation of the trihydrochloride salt. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,2,3-triamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of propane-1,2,3-triamine trihydrochloride involves its ability to form strong hydrogen bonds and coordinate with metal ions. The amine groups can donate lone pairs of electrons to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, including catalysis and redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-aminomethylpropane-1,3-diamine
- 2-Ethyl-2-aminomethylpropane-1,3-diamine
Uniqueness
Propane-1,2,3-triamine trihydrochloride is unique due to its specific arrangement of amine groups, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C3H14Cl3N3 |
|---|---|
Molekulargewicht |
198.52 g/mol |
IUPAC-Name |
propane-1,2,3-triamine;trihydrochloride |
InChI |
InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |
InChI-Schlüssel |
DZDYQIWUGDQMRN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)N)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)
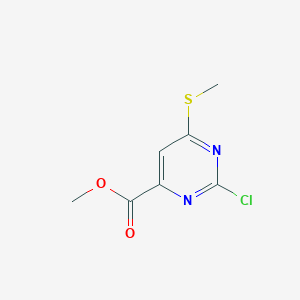
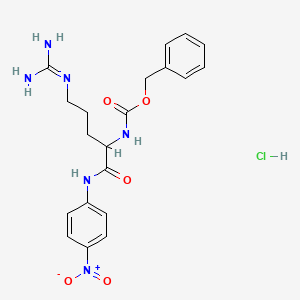
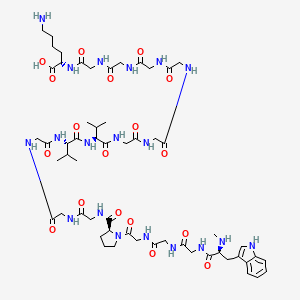
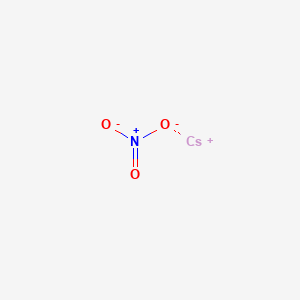

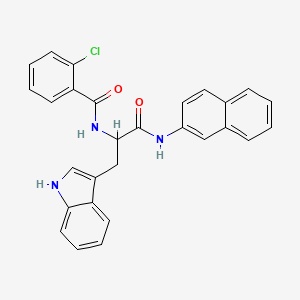
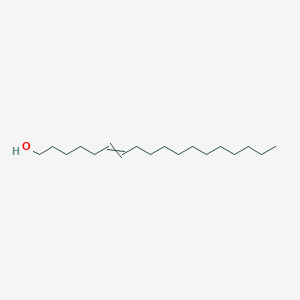
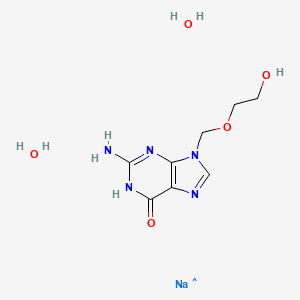
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
